molecular formula C16H17N3O2 B2445713 N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide CAS No. 871547-25-0

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B2445713
CAS No.: 871547-25-0
M. Wt: 283.331
InChI Key: HEIBFQMWEYXBQC-UHFFFAOYSA-N
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Description

It is characterized by the presence of a benzimidazole ring, an ethyl group, and a furan ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of 1-ethylbenzimidazole with 2-bromoethylamine, followed by the coupling of the resulting intermediate with furan-2-carboxylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The ethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Comparison with Similar Compounds

    N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide: Similar structure but with a different substituent on the benzimidazole ring.

    N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide: Another compound with a similar core structure but different functional groups.

Uniqueness: this compound is unique due to its specific combination of a benzimidazole ring, an ethyl group, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-19-13-7-4-3-6-12(13)18-15(19)9-10-17-16(20)14-8-5-11-21-14/h3-8,11H,2,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIBFQMWEYXBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330881
Record name N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

871547-25-0
Record name N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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